2-(4-Chlorophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid
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Overview
Description
2-(4-Chlorophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a chlorophenyl group, a hydroxymethyl group, and a carboxylic acid group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl group, hydroxymethyl group, and carboxylic acid group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to form an alcohol group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid, while reduction of the carboxylic acid group yields an alcohol.
Scientific Research Applications
2-(4-Chlorophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-1,3-thiazole-5-carboxylic acid: Lacks the hydroxymethyl group.
4-(Hydroxymethyl)-1,3-thiazole-5-carboxylic acid: Lacks the chlorophenyl group.
2-Phenyl-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid: Lacks the chlorine atom on the phenyl ring.
Uniqueness
2-(4-Chlorophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chlorophenyl group enhances its lipophilicity, while the hydroxymethyl and carboxylic acid groups provide sites for further chemical modification and interaction with biological targets.
Properties
CAS No. |
648882-64-8 |
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Molecular Formula |
C11H8ClNO3S |
Molecular Weight |
269.70 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO3S/c12-7-3-1-6(2-4-7)10-13-8(5-14)9(17-10)11(15)16/h1-4,14H,5H2,(H,15,16) |
InChI Key |
CRMUPIUMGBAAPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(S2)C(=O)O)CO)Cl |
Origin of Product |
United States |
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